molecular formula C13H25N3O4S B089162 Glycine, N-(N-L-methionyl-L-leucyl)- CAS No. 14486-11-4

Glycine, N-(N-L-methionyl-L-leucyl)-

Cat. No. B089162
CAS RN: 14486-11-4
M. Wt: 319.42 g/mol
InChI Key: HZVXPUHLTZRQEL-UWVGGRQHSA-N
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Description

Glycine, N-(N-L-methionyl-L-leucyl)-, commonly known as methionyl-leucyl-glycine (MLG), is a tripeptide that has been extensively researched for its biochemical and physiological effects. MLG is synthesized through a complex process that involves the use of enzymes and various chemical reactions.

Scientific Research Applications

Synthesis and Biological Activities

Glycine, N-(N-L-methionyl-L-leucyl)-, and its related peptides have been synthesized and evaluated for various biological activities. A study by Kraus and Attardo (1992) explored the synthesis of small molecular weight peptides related to the chemotactic peptide N-α-formyl-methionyl-leucyl-phenylalanine, testing their ability to induce lysosomal enzyme release and antagonize superoxide generation, suggesting potential applications in anti-inflammatory drugs (Kraus & Attardo, 1992).

Spectroscopy and Structural Analysis

Beecham and Ham (1968) conducted proton magnetic resonance spectra studies on peptides of L-leucine and glycine, providing insights into the structural characteristics and interactions of these peptides (Beecham & Ham, 1968). Koleva, Kolev, and Todorov (2007) also performed structural and spectroscopic analysis of the dipeptide l-methionyl-glycine and its hydrochloride, contributing to our understanding of the compound's conformational behavior and spectroscopic properties (Koleva, Kolev, & Todorov, 2007).

Biochemical Functions and Mechanisms

The role of glycine, N-(N-L-methionyl-L-leucyl)- in biochemical processes is highlighted in studies like that of Ogawa and Fujioka (1982), who purified glycine N-methyltransferase from rat liver and explored its properties, indicating its significance in biochemical pathways (Ogawa & Fujioka, 1982). Additionally, Soriano et al. (2006) examined the catalysis in glycine N-methyltransferase, providing insights into the enzyme's catalytic power and reaction mechanisms (Soriano et al., 2006).

Metabolism and Nutritional Aspects

Research by Matthews et al. (1981) on glycine nitrogen metabolism in humans offers valuable insights into the metabolic pathways involving glycine and its conversion into other amino acids (Matthews, Conway, Young, & Bier, 1981). Wu et al. (2004) discuss the implications of glutathione metabolism, involving glycine, for health, highlighting its crucial role in antioxidant defense and nutrient metabolism (Wu, Fang, Yang, Lupton, & Turner, 2004).

properties

CAS RN

14486-11-4

Product Name

Glycine, N-(N-L-methionyl-L-leucyl)-

Molecular Formula

C13H25N3O4S

Molecular Weight

319.42 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C13H25N3O4S/c1-8(2)6-10(13(20)15-7-11(17)18)16-12(19)9(14)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H,15,20)(H,16,19)(H,17,18)/t9-,10-/m0/s1

InChI Key

HZVXPUHLTZRQEL-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)[C@H](CCSC)[NH3+]

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)[O-])NC(=O)C(CCSC)[NH3+]

sequence

MLG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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